molecular formula C19H20N6O2 B7054321 N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B7054321
M. Wt: 364.4 g/mol
InChI Key: XJWAKIMAHHQASY-UHFFFAOYSA-N
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Description

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

IUPAC Name

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-2-27-12-6-11-25-16-8-4-3-7-14(16)21-19(25)23-17(26)15-13-24-10-5-9-20-18(24)22-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWAKIMAHHQASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The imidazo[1,2-a]pyrimidine moiety is then introduced through further synthetic steps involving appropriate reagents and conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential antimicrobial and anticancer properties make it a candidate for biological studies aimed at understanding its mechanism of action and therapeutic potential.

    Medicine: Due to its diverse pharmacological activities, this compound is being investigated for its potential use in drug development for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The imidazo[1,2-a]pyrimidine structure further enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-[1-(3-ethoxypropyl)benzimidazol-2-yl]imidazo[1,2-a]pyrimidine-2-carboxamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of benzimidazole and imidazo[1,2-a]pyrimidine moieties, which confer distinct chemical and biological properties.

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